molecular formula C11H12F2OS B14052569 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14052569
M. Wt: 230.28 g/mol
InChI Key: CAUZOFXTEAMHLS-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)phenyl derivatives and methylthio compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Reaction Steps: The key steps in the synthesis may include halogenation, methylation, and condensation reactions to introduce the difluoromethyl and methylthio groups onto the phenyl ring, followed by the formation of the propan-2-one moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and methylthio groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one
  • 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one
  • 1-(2-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one

Uniqueness

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[2-(difluoromethyl)-6-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(14)6-9-8(11(12)13)4-3-5-10(9)15-2/h3-5,11H,6H2,1-2H3

InChI Key

CAUZOFXTEAMHLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1SC)C(F)F

Origin of Product

United States

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